molecular formula C50H54N6O4S2 B15292037 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione

6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione

Cat. No.: B15292037
M. Wt: 867.1 g/mol
InChI Key: AKZUUVXCBDPBLE-UHFFFAOYSA-N
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Description

6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[108002,1103,8013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione is a complex organic compound with a unique structure that includes benzothiophene and piperazine moieties

Preparation Methods

The synthesis of 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione involves multiple steps. One of the synthetic routes includes the following steps :

    Oxidation: The starting material, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, is oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form 7-hydroxyquinolin-2(1H)-one.

    Substitution: The oxidized product is then reacted with a 1,4-disubstituted butane in the presence of a base to form an intermediate compound.

    Amination: The intermediate compound undergoes amination with a protected amine, followed by deprotection to yield the desired product.

    Purification: The final product is purified using suitable solvents or a mixture of solvents.

Chemical Reactions Analysis

6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

    Amination: It can be aminated using amine reagents under suitable conditions.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.

    Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione involves its interaction with specific molecular targets. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which can lead to various therapeutic effects.

Comparison with Similar Compounds

Similar compounds include:

These compounds share some pharmacological properties but differ in their specific receptor affinities and therapeutic profiles.

Properties

Molecular Formula

C50H54N6O4S2

Molecular Weight

867.1 g/mol

IUPAC Name

6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione

InChI

InChI=1S/C50H54N6O4S2/c57-49-47-45(35-13-11-33(31-39(35)51-49)59-27-3-1-17-53-19-23-55(24-20-53)41-7-5-9-43-37(41)15-29-61-43)48-46(47)36-14-12-34(32-40(36)52-50(48)58)60-28-4-2-18-54-21-25-56(26-22-54)42-8-6-10-44-38(42)16-30-62-44/h5-16,29-32,45-48H,1-4,17-28H2,(H,51,57)(H,52,58)

InChI Key

AKZUUVXCBDPBLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C4C(C5C4C(=O)NC6=C5C=CC(=C6)OCCCCN7CCN(CC7)C8=C9C=CSC9=CC=C8)C(=O)N3)C1=C2C=CSC2=CC=C1

Origin of Product

United States

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